

An In-depth Technical Guide to the Spectral Characteristics of Acid Violet 54

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Compound of Interest

Compound Name: Acid Violet 54

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known spectral characteristics of **Acid Violet 54** (C.I. 60730), an acid dye with applications in the textile and cosmetic industries. While specific quantitative spectral data such as molar absorptivity and quantum yield are not readily available in published literature, this document consolidates existing qualitative information and outlines standardized experimental protocols for determining these properties. Furthermore, this guide addresses the apparent lack of involvement of **Acid Violet 54** in biological signaling pathways, a key consideration for its use in drug development and biological research.

Introduction

Acid Violet 54, a member of the azo class of dyes, is recognized for its vibrant reddish-purple hue.^{[1][2][3][4][5]} Its chemical structure, characterized by an extended system of conjugated double bonds, is responsible for its absorption of light in the visible region of the electromagnetic spectrum.^{[6][7]} The dye is primarily utilized for coloring textiles, leather, and paper, and is also found in some cosmetic formulations.^{[1][8][9]} While some commercial suppliers classify **Acid Violet 54** as a fluorescent dye, detailed photophysical data to support this characterization are scarce in scientific literature.^[10] This guide aims to provide a thorough account of the available spectral information for **Acid Violet 54** and to furnish researchers with the necessary experimental frameworks to determine its precise spectral properties.

Physicochemical and Spectral Properties

A summary of the known physicochemical and qualitative spectral properties of **Acid Violet 54** is presented in Table 1. It is important to note the absence of key quantitative spectral parameters in publicly accessible databases and literature.

Table 1: Physicochemical and Qualitative Spectral Properties of **Acid Violet 54**

Property	Value/Description	Reference(s)
Chemical Name	Sodium;2-[[4-[bis(2-methylphenyl)amino]phenyl]diazeryl]-3-hydroxy-7-sulfonatonaphthalene-1-sulfonate	-
C.I. Name	Acid Violet 54	[1]
CAS Number	11097-74-8	[1]
Molecular Formula	C37H29N3Na2O11S3	[1]
Molecular Weight	833.82 g/mol	[1]
Appearance	Purple powder	[3][8]
Color in Solution	Reddish-purple to bluish-purple	[1][5]
Solubility	Soluble in water	[3][8]
Absorption Maximum (λ_{max})	Not specified in literature. General range for similar dyes is 550-600 nm.	-
Molar Absorptivity (ϵ)	Not specified in literature.	-
Emission Maximum (λ_{em})	Not specified in literature.	-
Fluorescence Quantum Yield (Φ_F)	Not specified in literature.	-

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of the key spectral characteristics of a dye such as **Acid Violet 54**. These protocols are based on established methods for the analysis of textile and azo dyes.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Determination of Absorption Spectrum and Molar Absorptivity

The absorption spectrum of a dye provides information about the wavelengths of light it absorbs. The molar absorptivity is a measure of how strongly the dye absorbs light at a specific wavelength.

Objective: To determine the wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) of **Acid Violet 54**.

Materials:

- **Acid Violet 54** powder
- Spectrophotometric grade solvent (e.g., deionized water, ethanol)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

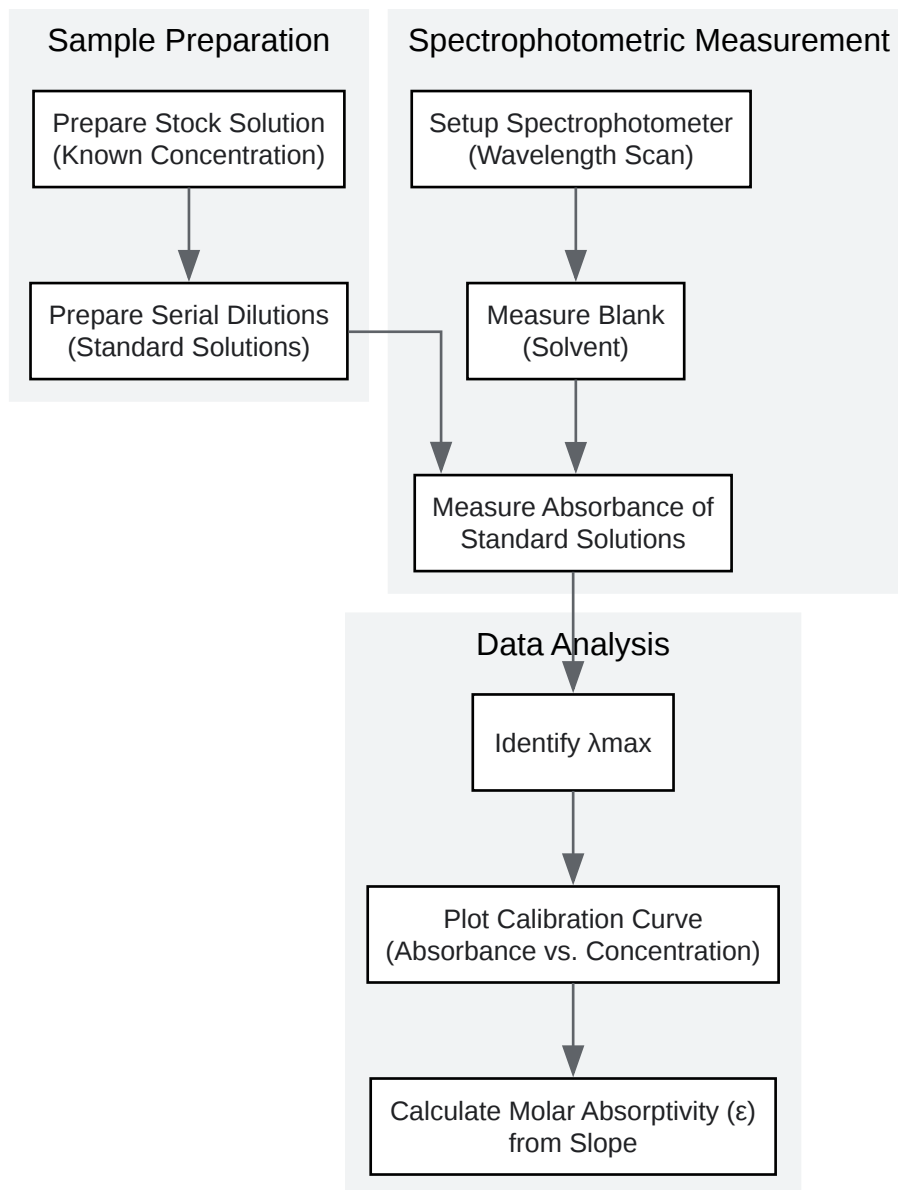
Procedure:

- **Preparation of a Stock Solution:** Accurately weigh a precise amount of **Acid Violet 54** powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- **Preparation of Standard Solutions:** Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

- Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 300-800 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
- Sample Measurement: Record the absorption spectra of each of the standard solutions.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) from the spectra.
 - Using the absorbance value at λ_{max} for each standard solution, plot a calibration curve of absorbance versus concentration.
 - According to the Beer-Lambert law ($A = \epsilon bc$, where A is absorbance, ϵ is the molar absorptivity, b is the path length, and c is the concentration), the slope of the linear portion of the calibration curve will be equal to the molar absorptivity (ϵ) when the path length is 1 cm.

Logical Workflow for Determining Absorption Characteristics

Workflow for Absorption Spectroscopy



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Caption: General workflow for determining the absorption characteristics of a dye.

Determination of Fluorescence Emission Spectrum and Quantum Yield

The fluorescence emission spectrum reveals the wavelengths of light emitted by a substance after it has absorbed light. The fluorescence quantum yield is a measure of the efficiency of the

fluorescence process.[\[15\]](#)[\[16\]](#)

Objective: To determine the fluorescence emission maximum (λ_{em}) and the relative fluorescence quantum yield (Φ_F) of **Acid Violet 54**.

Materials:

- **Acid Violet 54** solution of known absorbance at the excitation wavelength
- A fluorescent standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, $\Phi_F = 0.95$)
- Spectrofluorometer
- Quartz cuvettes

Procedure:

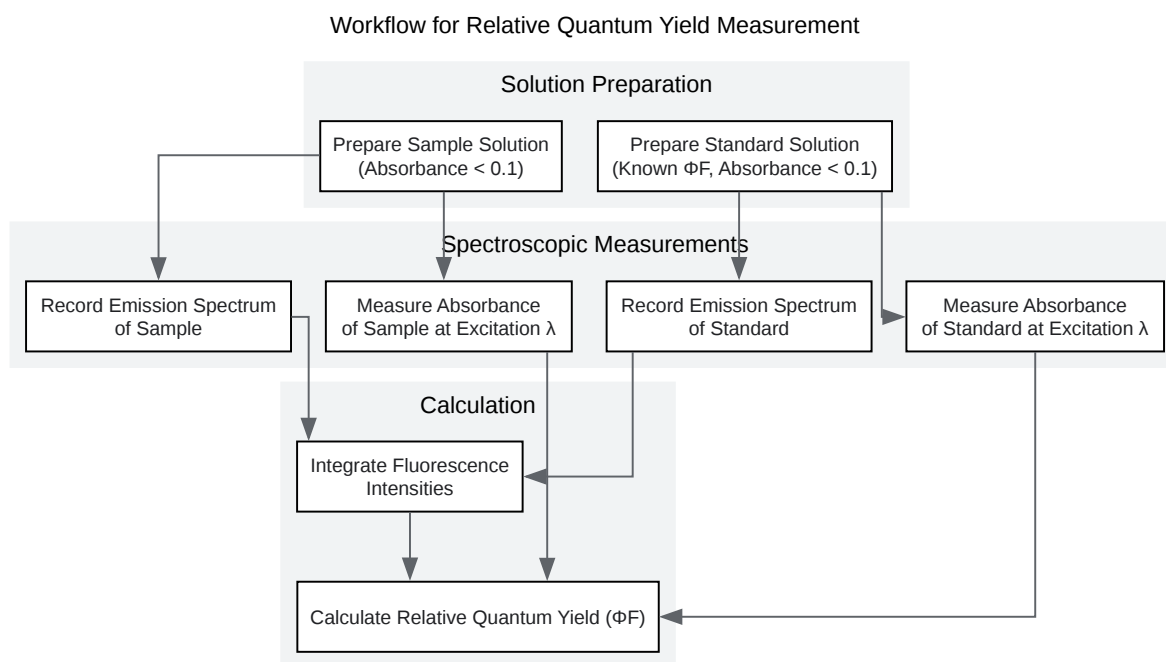
- Preparation of Solutions: Prepare dilute solutions of both the **Acid Violet 54** sample and the fluorescent standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
- Spectrofluorometer Setup: Set the excitation wavelength (ideally the λ_{max} of **Acid Violet 54**, if known, or an appropriate wavelength for excitation).
- Measurement of Emission Spectra: Record the fluorescence emission spectrum of both the **Acid Violet 54** solution and the standard solution over an appropriate wavelength range.
- Measurement of Absorbance: Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.
- Data Analysis: The relative fluorescence quantum yield can be calculated using the following equation:

$$\Phi_F(\text{sample}) = \Phi_F(\text{standard}) * (I(\text{sample}) / I(\text{standard})) * (A(\text{standard}) / A(\text{sample})) * (n(\text{sample})^2 / n(\text{standard})^2)$$

Where:

- Φ_F is the fluorescence quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent

Experimental Workflow for Quantum Yield Determination



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Caption: General workflow for determining the relative fluorescence quantum yield of a sample.

Involvement in Biological Signaling Pathways

A thorough search of scientific literature and databases reveals no evidence of **Acid Violet 54** being involved in any biological signaling pathways. Its primary applications are in industrial and cosmetic coloring, and it is not typically used as a biological stain or fluorescent probe in cell biology or drug development research. The large, charged, and complex structure of **Acid Violet 54** makes it unlikely to readily cross cell membranes or specifically interact with intracellular signaling molecules. Therefore, the creation of a signaling pathway diagram for **Acid Violet 54** is not applicable based on current knowledge.

Conclusion

Acid Violet 54 is a commercially available azo dye with established applications in various industries. However, a detailed and quantitative characterization of its spectral properties, particularly its fluorescence characteristics, is lacking in the public domain. This guide has summarized the available qualitative information and provided detailed, standardized protocols that researchers can employ to determine the absorption and emission spectra, molar absorptivity, and fluorescence quantum yield of **Acid Violet 54**. The absence of any known involvement in biological signaling pathways suggests that its utility in drug development and related research fields is likely limited to its properties as a dye rather than as a bioactive molecule. Further research is warranted to fully characterize the photophysical properties of **Acid Violet 54**, which could potentially open new avenues for its application.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Characteristics of Acid Violet 54]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172280#spectral-characteristics-of-acid-violet-54]

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